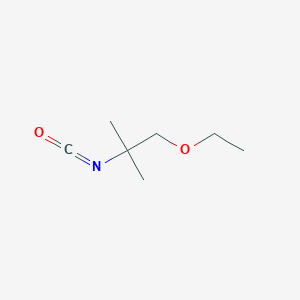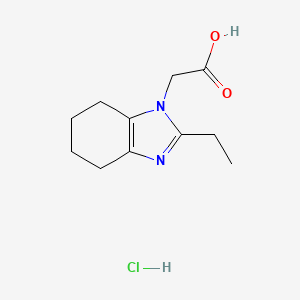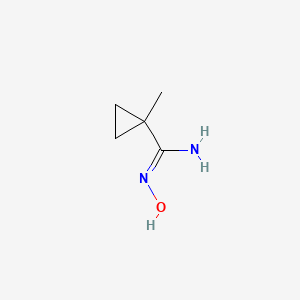![molecular formula C21H22N4O4S2 B2578724 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392295-91-9](/img/structure/B2578724.png)
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a type of heterocycle, and an aniline group, which is a type of amine. The presence of these groups suggests that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the aniline group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring and the aniline group would likely be key features of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the aniline group could participate in reactions typical of amines, such as acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, and reactivity .Scientific Research Applications
Enzyme Inhibition Applications
Compounds with thiadiazole moieties, similar to the chemical structure , have been found to exhibit significant inhibitory effects on enzymes such as carbonic anhydrases. These enzymes are crucial for physiological processes, including the regulation of pH and CO2 transport. Sulfonamide derivatives, which share structural similarities, have been studied extensively for their inhibition of carbonic anhydrase isozymes, highlighting their potential in therapeutic applications for conditions where enzyme regulation is beneficial (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antimicrobial and Antifungal Activities
Thiadiazole derivatives have also been recognized for their antimicrobial and antifungal properties. These compounds exhibit a broad spectrum of activity against various bacterial and fungal strains. For example, aminobenzolamide derivatives have been reported to act as effective antifungal agents against Aspergillus and Candida species, suggesting their utility in treating fungal infections (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Synthesis and Chemical Reactivity
Research into the synthesis of thiadiazole compounds, including methods for creating 1,2,4-thiadiazoles from aromatic thioamides, provides valuable insights into chemical reactivity and the development of new synthetic routes for medicinal chemistry applications. These synthesis strategies are crucial for designing compounds with specific biological activities (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).
Antitumor and Cytotoxic Activities
Some studies focus on the development of thiadiazole derivatives as antitumor agents, investigating their cytotoxic activities against various cancer cell lines. These compounds are evaluated for their ability to inhibit the growth of tumor cells, offering potential pathways for cancer therapy. The selective activity against replicating and non-replicating Mycobacterium tuberculosis also suggests applications in combating tuberculosis with minimal toxicity to mammalian cells (Karabanovich et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-7-15(13(2)9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-6-8-16(28-3)17(10-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYXJCRLOZRRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
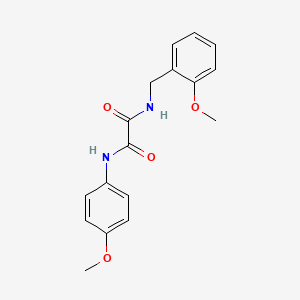
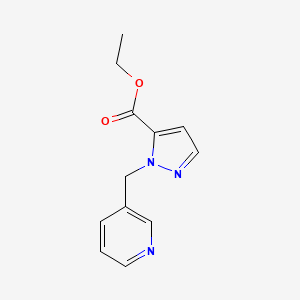

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
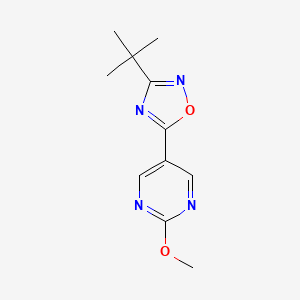
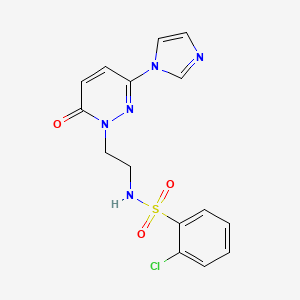
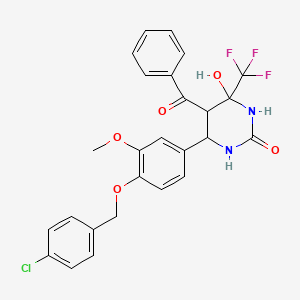
![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)
